5-(4,6-Diphenyl-1,3,5-triazin-2-yl)-11-phenyl-5,11-dihydroindolo[3,2-b]carbazole
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Overview
Description
5-(4,6-Diphenyl-1,3,5-triazin-2-yl)-5,11-dihydro-11-phenylindolo[3,2-b]carbazole is a complex organic compound known for its unique structural properties and applications in various scientific fields. This compound features a triazine core linked to an indolo[3,2-b]carbazole moiety, making it a significant molecule in the study of organic electronics and photonics.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(4,6-Diphenyl-1,3,5-triazin-2-yl)-5,11-dihydro-11-phenylindolo[3,2-b]carbazole typically involves multi-step organic reactions. One common method includes the condensation of 4,6-diphenyl-1,3,5-triazine with indolo[3,2-b]carbazole derivatives under controlled conditions. The reaction often requires the use of catalysts and specific solvents to achieve high yields and purity .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure consistency and efficiency. Techniques such as continuous flow synthesis and automated reaction systems can be employed to scale up the production while maintaining the quality of the compound .
Chemical Reactions Analysis
Types of Reactions
5-(4,6-Diphenyl-1,3,5-triazin-2-yl)-5,11-dihydro-11-phenylindolo[3,2-b]carbazole undergoes various chemical reactions, including:
Oxidation: This reaction can modify the electronic properties of the compound.
Reduction: Used to alter the oxidation state of the molecule.
Substitution: Commonly involves the replacement of hydrogen atoms with other functional groups to create derivatives with different properties.
Common Reagents and Conditions
Typical reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various halogenating agents for substitution reactions. Reaction conditions often involve specific temperatures, pressures, and solvents to facilitate the desired transformations .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinone derivatives, while substitution reactions can produce halogenated or alkylated compounds .
Scientific Research Applications
5-(4,6-Diphenyl-1,3,5-triazin-2-yl)-5,11-dihydro-11-phenylindolo[3,2-b]carbazole has numerous applications in scientific research:
Chemistry: Used as a building block for synthesizing complex organic molecules.
Biology: Investigated for its potential interactions with biological macromolecules.
Medicine: Explored for its potential therapeutic properties, including anticancer and antimicrobial activities.
Industry: Utilized in the development of organic light-emitting diodes (OLEDs) and other electronic devices due to its excellent electron transport properties
Mechanism of Action
The mechanism of action of 5-(4,6-Diphenyl-1,3,5-triazin-2-yl)-5,11-dihydro-11-phenylindolo[3,2-b]carbazole involves its interaction with specific molecular targets and pathways. In electronic applications, it functions as an electron transport material, facilitating the efficient movement of electrons through its rigid and planar structure. This property is crucial for enhancing the performance of devices like OLEDs .
Comparison with Similar Compounds
Similar Compounds
- 2-(4,6-Diphenyl-1,3,5-triazin-2-yl)-5-[(hexyl)oxy]-phenol
- 9,9′-(5-(4,6-Diphenyl-1,3,5-triazin-2-yl)-1,3-phenylene)bis(9H-carbazole)
- 3-(2′-(4,6-Diphenyl-1,3,5-triazin-2-yl)-[1,1′-biphenyl]-2-yl)-9-phenyl-9H-carbazole (PhCzTAZ)
Uniqueness
What sets 5-(4,6-Diphenyl-1,3,5-triazin-2-yl)-5,11-dihydro-11-phenylindolo[3,2-b]carbazole apart from similar compounds is its unique combination of a triazine core and an indolo[3,2-b]carbazole moiety. This structure provides enhanced electron transport properties and stability, making it particularly valuable in the development of high-performance electronic devices .
Properties
Molecular Formula |
C39H25N5 |
---|---|
Molecular Weight |
563.6 g/mol |
IUPAC Name |
11-(4,6-diphenyl-1,3,5-triazin-2-yl)-5-phenylindolo[3,2-b]carbazole |
InChI |
InChI=1S/C39H25N5/c1-4-14-26(15-5-1)37-40-38(27-16-6-2-7-17-27)42-39(41-37)44-34-23-13-11-21-30(34)32-24-35-31(25-36(32)44)29-20-10-12-22-33(29)43(35)28-18-8-3-9-19-28/h1-25H |
InChI Key |
BVBUDFHMPRODKB-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=NC(=NC(=N2)N3C4=CC=CC=C4C5=CC6=C(C=C53)C7=CC=CC=C7N6C8=CC=CC=C8)C9=CC=CC=C9 |
Origin of Product |
United States |
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